molecular formula C₁₆H₁₇N₃O₂ B1145357 Desulfoxide4-DemethylOmeprazole CAS No. 1384163-92-1

Desulfoxide4-DemethylOmeprazole

Cat. No. B1145357
M. Wt: 283.33
InChI Key:
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Description

The synthesis and analysis of oxazoles and sulfoxides are crucial in various chemical and pharmaceutical applications due to their unique chemical structures and properties. These compounds are often explored for their potential in creating efficient catalysts, designing novel drugs, and understanding complex chemical reactions.

Synthesis Analysis

Synthesis of oxazoles and related compounds can be achieved through various methods, including palladium-catalyzed desulfitative arylation, which allows for the direct arylation of azoles using sodium arylsulfinates as aryl sources, producing compounds in good to excellent yields (Wang et al., 2012). Additionally, the application of ultrasound and deep eutectic solvent (DES) offers a rapid and energy-efficient synthesis pathway for oxazoles (Singh et al., 2013).

Molecular Structure Analysis

Molecular structures of oxazole derivatives have been extensively studied to understand their interaction and formation mechanisms. The analysis of molecular complexes, such as those formed with carboxylic acids and boric acids, highlights the triazole ring's efficiency as a hydrogen bond acceptor, facilitating the formation of diverse molecular structures (Varughese et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving oxazoles and sulfoxides are varied and depend on the substrates and conditions applied. For instance, the desulfinylation of α,β-epoxy sulfoxides with butyllithium offers a pathway to synthesize epoxides and allylic alcohols from carbonyl compounds (Satoh et al., 1986).

Physical Properties Analysis

Physical properties of oxazoles and sulfoxides, such as solubility, melting points, and crystal structures, are influenced by their molecular configurations and interactions with solvents. Studies on solvated forms of drugs like succinylsulfathiazole reveal insights into crystal structures and thermal decomposition, which are crucial for pharmaceutical applications (Bourne et al., 1994).

Chemical Properties Analysis

The chemical properties of oxazoles and sulfoxides, including their reactivity, stability, and interactions with various reagents, are essential for developing synthetic pathways and applications. The efficiency of Suzuki and Stille reactions for regioselective strategies of incorporating the 1,3-oxazole heterocycle demonstrates the versatility of these compounds in organic synthesis (Williams & Fu, 2010).

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Insights

Desulfoxide4-DemethylOmeprazole, as part of the broader category of omeprazole metabolites, plays a significant role in pharmacokinetic and pharmacodynamic interactions, particularly concerning drug-drug interactions (DDIs). A study on the inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites, including 5′-O-desmethylomeprazole, highlighted its contribution to DDIs. These metabolites were found to be significant reversible inhibitors and time-dependent inhibitors of CYP2C19 and CYP3A4, suggesting that they contribute to in vivo DDIs to a notable extent. The metabolites were predicted to contribute between 30–63% to the in vivo hepatic interactions, underlining the importance of considering metabolites in quantitative predictions of DDIs (Shirasaka et al., 2013).

Antioxidant and Anti-inflammatory Effects

Esomeprazole, closely related to Desulfoxide4-DemethylOmeprazole, has been studied for its gastroprotective effects beyond acid suppression. Research indicates that esomeprazole exerts antioxidant effects by reducing malondialdehyde levels and enhancing the expression of antioxidant factors like glutathione and superoxide dismutase. Furthermore, it has demonstrated anti-inflammatory effects by reducing levels of myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1β. This study elucidates the multifaceted protective mechanisms of esomeprazole, including its potential to attenuate the phosphorylation levels of NF-κB p65 and p38 MAPK, and decrease NF-κB p65 nuclear translocation induced by stress-related ulcers (Xie et al., 2019).

Synthesis and Chemical Properties

The advancement of click chemistry has significantly impacted drug discovery, offering reliable and practical chemical transformations. This approach facilitates the synthesis of complex molecules, including omeprazole derivatives, through efficient and bio-compatible reactions. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is highlighted for its dependability and specificity, showcasing the innovative methods applied in the synthesis of drug molecules and their intermediates (Kolb & Sharpless, 2003).

Advanced Analytical Techniques

A novel application of desorption electrospray mass spectrometry (DESI-MS) has been developed for the rapid evaluation of drug metabolism and pharmacokinetics, including the profiling of esomeprazole and its metabolites. This high-throughput screening method demonstrates excellent sensitivity and precision for drug and metabolite quantification, underscoring the advancements in analytical techniques for pharmacokinetic studies (Rossi et al., 2016).

Future Directions

The specific future directions for Desulfoxide4-DemethylOmeprazole are not provided in the search results. However, the field of drug delivery systems is rapidly evolving, with a focus on improving the release of the active pharmaceutical ingredient to achieve a desired therapeutic response8.


Please note that the information provided is based on the search results and may not be fully accurate or complete. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-5-methyl-3-methylidenepyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,2,7H2,1,3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJAYEKRBLNIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desulfoxide4-DemethylOmeprazole

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